![molecular formula C20H21ClFN3O2 B5553755 1-(2-chlorophenyl)-4-[N-(2-fluorobenzyl)-N-methylglycyl]-2-piperazinone](/img/structure/B5553755.png)

1-(2-chlorophenyl)-4-[N-(2-fluorobenzyl)-N-methylglycyl]-2-piperazinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

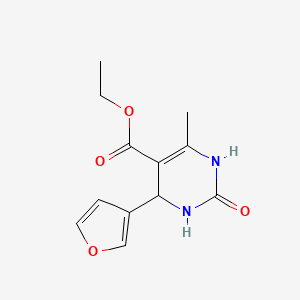

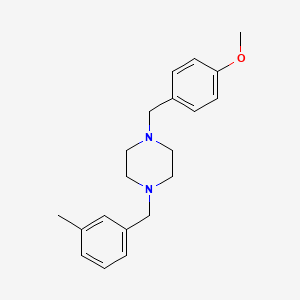

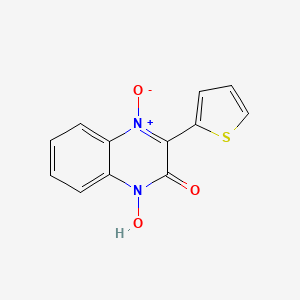

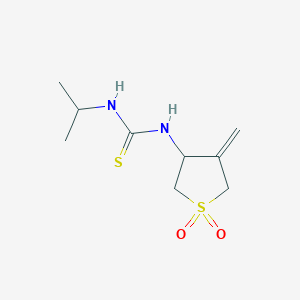

Synthesis of compounds related to "1-(2-chlorophenyl)-4-[N-(2-fluorobenzyl)-N-methylglycyl]-2-piperazinone" often involves multi-step chemical reactions, including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine, a related compound, from 2,6-dichloro-nitrobenzene and piperazine through these steps, demonstrates the complexity and efficiency of such synthetic routes (Quan, 2006).

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by the presence of a piperazinone core, substituted with various groups that influence the compound's chemical behavior and biological activity. X-ray diffraction studies provide detailed insights into the molecular conformation, intermolecular interactions, and crystal packing, which are critical for understanding the compound's chemical properties and potential interactions with biological targets (Chen et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of "1-(2-chlorophenyl)-4-[N-(2-fluorobenzyl)-N-methylglycyl]-2-piperazinone" and related compounds is influenced by their functional groups. For instance, reactions involving the piperazinone ring, such as N-dealkylation and O-demethylation, are common pathways of biotransformation in biological systems. These reactions play a significant role in the metabolic fate of the compound and its derivatives (Kawashima et al., 1991).

Scientific Research Applications

Synthesis and Structural Analysis

- A study on the synthesis and molecular structure of related piperazinone compounds emphasizes the potential of such compounds in synthetic applications, highlighting their unique Si–N bonds (Shipov et al., 2013).

Pharmacological Research

- Research on farnesyl transferase inhibitors, which are relevant for cancer treatment, discusses the structural and rearrangement properties of related piperazinone compounds in the gas phase (Qin, 2001).

Pharmaceutical Intermediates

- A study on the synthesis of 1-(2,3-dichlorophenyl)piperazine, a pharmaceutical intermediate, provides insights into the structural confirmation and synthesis processes of similar piperazinone compounds (Quan, 2006).

Antagonist Activity Analysis

- Research on bicyclic triazolone and triazine derivatives, containing fluorobenzyl piperidine groups, examines their antagonist activities, relevant for understanding the pharmacological properties of similar compounds (Watanabe et al., 1992).

Metabolic Studies

- A study on the metabolism of KB-2796, a compound structurally similar to 1-(2-chlorophenyl)-4-[N-(2-fluorobenzyl)-N-methylglycyl]-2-piperazinone, in rats provides insights into its biotransformation pathways, highlighting the importance of understanding the metabolic processes of related compounds (Kawashima et al., 1991).

Synthesis Methods

- Various studies focus on different synthesis methods of piperazine derivatives, offering a comprehensive understanding of the synthetic processes and structural properties of compounds related to 1-(2-chlorophenyl)-4-[N-(2-fluorobenzyl)-N-methylglycyl]-2-piperazinone (Ning-wei, 2006; Perryman et al., 2015; Narsaiah & Kumar, 2010).

properties

IUPAC Name |

1-(2-chlorophenyl)-4-[2-[(2-fluorophenyl)methyl-methylamino]acetyl]piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClFN3O2/c1-23(12-15-6-2-4-8-17(15)22)13-19(26)24-10-11-25(20(27)14-24)18-9-5-3-7-16(18)21/h2-9H,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNLWZKEMMQZRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1F)CC(=O)N2CCN(C(=O)C2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chlorophenyl)-4-[N-(2-fluorobenzyl)-N-methylglycyl]-2-piperazinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(3S*,4R*)-3-(dimethylamino)-4-propyl-1-pyrrolidinyl]sulfonyl}-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B5553674.png)

![2-[3-(5-fluoro-1H-benzimidazol-2-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5553684.png)

![N-ethyl-2-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5553691.png)

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5553693.png)

![methyl 3-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B5553708.png)

![(3S)-1-[(4-chloro-1H-pyrazol-1-yl)acetyl]-N,N-dimethylazepan-3-amine](/img/structure/B5553715.png)

![4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5553740.png)

![2-[(4-chlorobenzyl)oxy]-1-naphthaldehyde oxime](/img/structure/B5553741.png)

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5553750.png)